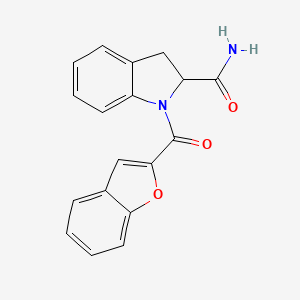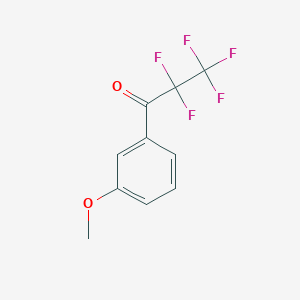![molecular formula C23H14ClF3O4S B2368170 (4-Chlorophenyl)[3-({[3-(trifluoromethyl)phenyl]sulfonyl}methyl)-1-benzofuran-2-yl]methanone CAS No. 338411-53-3](/img/structure/B2368170.png)
(4-Chlorophenyl)[3-({[3-(trifluoromethyl)phenyl]sulfonyl}methyl)-1-benzofuran-2-yl]methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Chlorophenyl)[3-({[3-(trifluoromethyl)phenyl]sulfonyl}methyl)-1-benzofuran-2-yl]methanone is an organic compound that belongs to the family of benzofurans. Benzofurans are known for their diverse biological activities and their utility in the synthesis of various pharmaceuticals and industrial chemicals. This particular compound is distinguished by its combination of chloro, trifluoromethyl, and sulfonyl functional groups, which bestow it with unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions:
This compound can be synthesized through a multi-step process involving the following key steps:
Formation of the Benzofuran Ring: : The initial step involves the synthesis of a benzofuran core, which can be achieved through the cyclization of 2-alkynyl phenols.
Introduction of the Sulfonyl Group: : The sulfonyl group can be introduced via sulfonylation reactions using sulfonyl chlorides under basic conditions.
Attachment of the Chloro and Trifluoromethyl Groups: : The chloro group can be introduced through aromatic substitution reactions, while the trifluoromethyl group can be added using trifluoromethylating agents such as Ruppert-Prakash reagent (TMSCF3).
Industrial Production Methods:
In industrial settings, the production of this compound involves scaled-up versions of the aforementioned laboratory techniques. Automated reactors, precise control of reaction parameters, and advanced purification techniques such as chromatography are employed to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
This compound undergoes several types of chemical reactions, including:
Oxidation: : Can occur at the benzofuran ring, leading to the formation of oxo derivatives.
Reduction: : Hydrogenation of the sulfonyl group to sulfoxide or sulfide derivatives.
Substitution: : Aromatic substitution reactions on the chloro and trifluoromethyl groups.
Common Reagents and Conditions:
Oxidation: : Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: : Hydrogen gas (H2) with a palladium (Pd) catalyst.
Substitution: : Nucleophiles like thiols or amines under basic or acidic conditions, respectively.
Major Products Formed:
Oxidation: : Benzofuran-2,3-dione derivatives.
Reduction: : Sulfoxides and sulfides.
Substitution: : Sulfonamide and sulfonyl thiol derivatives.
Scientific Research Applications
This compound is significant in various scientific research fields:
Chemistry: : Used as a precursor for synthesizing more complex molecules with potential pharmaceutical applications.
Biology: : Studied for its biological activities, including antimicrobial and anticancer properties.
Medicine: : Potentially useful as a lead compound for the development of new therapeutic agents.
Industry: : Employed in the synthesis of advanced materials and specialty chemicals.
Mechanism of Action
The compound exerts its effects through various mechanisms, depending on its application:
Molecular Targets: : Enzymes, receptors, and nucleic acids.
Pathways Involved: : May involve inhibition of enzymes, interaction with receptor sites, and modulation of biochemical pathways.
Comparison with Similar Compounds
This compound is compared to others in the benzofuran family:
Similar Compounds: : (4-Fluorophenyl)[3-({[3-(trifluoromethyl)phenyl]sulfonyl}methyl)-1-benzofuran-2-yl]methanone and (4-Methylphenyl)[3-({[3-(trifluoromethyl)phenyl]sulfonyl}methyl)-1-benzofuran-2-yl]methanone.
Uniqueness: : The unique combination of chloro, trifluoromethyl, and sulfonyl groups provides distinctive reactivity and biological activity profiles, setting it apart from its analogs.
Properties
IUPAC Name |
(4-chlorophenyl)-[3-[[3-(trifluoromethyl)phenyl]sulfonylmethyl]-1-benzofuran-2-yl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H14ClF3O4S/c24-16-10-8-14(9-11-16)21(28)22-19(18-6-1-2-7-20(18)31-22)13-32(29,30)17-5-3-4-15(12-17)23(25,26)27/h1-12H,13H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNRMOHPFBJFNPG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(O2)C(=O)C3=CC=C(C=C3)Cl)CS(=O)(=O)C4=CC=CC(=C4)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H14ClF3O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
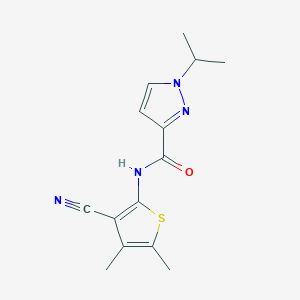

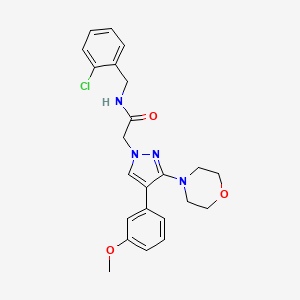
![N-([1,1'-biphenyl]-2-yl)-5-(4-fluorophenyl)oxazole-2-carboxamide](/img/structure/B2368093.png)
![3-(2-chloro-6-fluorobenzyl)-8-(furan-2-ylmethyl)-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2368095.png)
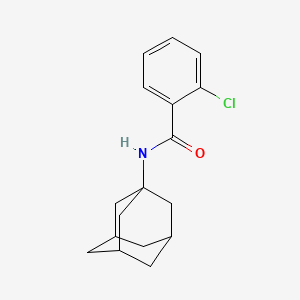
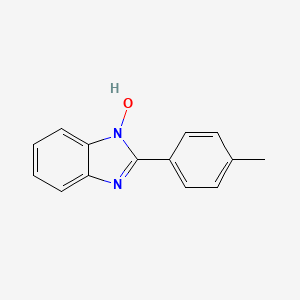
![2-(4-Chlorophenoxy)-N-[[4-(furan-2-yl)thiophen-2-yl]methyl]acetamide](/img/structure/B2368100.png)
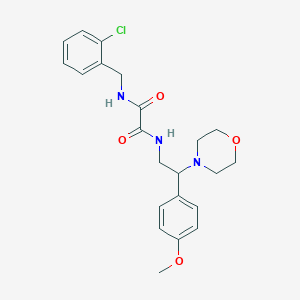
![3-(4-methylbenzyl)-6-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2368105.png)
![2-[(Methylsulfonyl)amino]-1,3-benzothiazole-6-carboxylic acid](/img/structure/B2368107.png)

